molecular formula C24H25FN2O3 B2969804 2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one CAS No. 898456-79-6

2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one

Cat. No.: B2969804
CAS No.: 898456-79-6
M. Wt: 408.473
InChI Key: IEHVLROMJKIYJJ-UHFFFAOYSA-N
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Description

This compound features a 4H-pyran-4-one core substituted with two key moieties:

  • A piperazine ring linked via a methyl group at position 2, where the piperazine is further substituted with a 2-fluorophenyl group.
  • A 2-methylphenylmethoxy group at position 3.

Properties

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3/c1-18-6-2-3-7-19(18)16-30-24-17-29-20(14-23(24)28)15-26-10-12-27(13-11-26)22-9-5-4-8-21(22)25/h2-9,14,17H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHVLROMJKIYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-substituted phenyl group.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyranone ring.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve halogenated precursors and strong bases like sodium hydride.

Major Products

Mechanism of Action

The mechanism of action of 2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one involves its interaction with molecular targets such as human equilibrative nucleoside transporters. The compound acts as an inhibitor, affecting the transport of nucleosides across cell membranes . This inhibition can impact various cellular processes, including nucleotide synthesis and adenosine regulation .

Comparison with Similar Compounds

5-[(2-Chlorobenzyl)oxy] Derivative (CAS 898465-57-1)

  • Key Difference : The 2-methylphenylmethoxy group in the target compound is replaced with a 2-chlorobenzyloxy moiety.
  • Impact : The electron-withdrawing chlorine atom may enhance metabolic stability but reduce lipophilicity compared to the methyl group. This substitution could influence binding affinity in biological targets sensitive to steric or electronic effects .

5-(1-Phenylethoxy) Derivative (CAS 898418-15-0)

  • Key Difference : The 2-methylphenylmethoxy group is replaced with a bulky phenylethoxy chain, and the piperazine ring is functionalized with a furan-2-carbonyl group .
  • The furan carbonyl on piperazine may alter hydrogen-bonding interactions in receptor binding compared to the 2-fluorophenyl group .

Piperazine-Containing Pyranone Derivatives

Quinoline-Piperazine Hybrids (e.g., D10 in )

  • Structure: Features a quinoline-4-carbonyl group linked to piperazine, with a 2-fluorophenyl substituent.
  • Comparison: Unlike the pyranone core in the target compound, the quinoline scaffold provides extended π-conjugation, which may enhance stacking interactions with aromatic residues in enzymes or receptors. NMR data (e.g., δ ~7.2–8.5 ppm for quinoline protons) highlight distinct electronic environments compared to pyranone derivatives .

Pyrazolopyrimidinone-Piperazine Derivatives ()

  • Structure: Substituted pyrido-pyrimidinone cores with piperazine groups (e.g., 7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one).
  • Substituents like 3,4-difluoro-5-methoxyphenyl () suggest tailored electronic profiles for targeting specific enzyme isoforms .

Substituent Effects on Physicochemical Properties

Compound Substituent on Piperazine 5-Position Substituent Molecular Weight Key Feature(s)
Target Compound 2-Fluorophenyl 2-Methylphenylmethoxy ~410 (estimated) Balanced lipophilicity/metabolic stability
5-[(2-Chlorobenzyl)oxy] Analog 2-Fluorophenyl 2-Chlorobenzyloxy ~426 Increased polarity (Cl substituent)
Quinoline Hybrid (D10) 2-Fluorophenyl Hydroxybenzamide ~520 Enhanced π-conjugation (quinoline core)
Furan-Carbonyl Derivative Furan-2-carbonyl Phenylethoxy ~408 Steric bulk (phenylethoxy)

Implications for Drug Design

  • Piperazine Flexibility : The piperazine ring in all analogs serves as a conformational spacer , enabling optimal positioning of aromatic groups for target engagement. Fluorine or chlorine substituents fine-tune electron density and metabolic stability .
  • Pyranone vs.
  • Substituent Optimization : The 2-methylphenylmethoxy group in the target compound balances steric bulk and lipophilicity, whereas bulkier groups (e.g., phenylethoxy) may hinder bioavailability .

Biological Activity

The compound 2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one , also referred to as a pyranone derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H23FN4OC_{18}H_{23}FN_{4}O, with a molecular weight of approximately 330.4 g/mol. The structure features a pyranone core substituted with a piperazine moiety and aromatic groups, which are crucial for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the piperazine ring is known to enhance binding affinity to neuroreceptors, making it a candidate for psychotropic activity.

Antidepressant and Anxiolytic Effects

Studies have shown that compounds containing the piperazine moiety exhibit significant antidepressant and anxiolytic properties. For instance, the analogs of the compound have been tested for their effects on monoamine oxidase (MAO) inhibition. A related study found that derivatives with similar piperazine structures demonstrated potent inhibition of MAO-A and MAO-B, suggesting potential antidepressant effects through increased levels of serotonin and norepinephrine in the brain .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have indicated that this compound may possess anticancer properties. For example, derivatives were tested against L929 fibroblast cells, revealing significant cytotoxic effects at higher concentrations. The IC50 values indicate that while some derivatives are highly cytotoxic, others like T6 showed lower toxicity, suggesting a selective action against cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the aromatic substituents significantly affect biological activity. For instance:

  • Fluorine substitution on the phenyl ring appears to enhance binding affinity to target receptors.
  • Methyl substitutions on the piperazine ring can modulate solubility and permeability, impacting bioavailability.

Data Table: Biological Activity Overview

Activity TypeAssay TypeResult SummaryReference
MAO InhibitionEnzyme AssayPotent inhibition observed (IC50 values < 0.05 µM)
CytotoxicityCell Viability AssaySignificant cytotoxicity in L929 cells (IC50 ~ 27 µM)
Antidepressant ActivityBehavioral TestsAnxiolytic effects observed in animal models

Case Studies

  • Case Study on MAO Inhibition : A study focused on the structure-activity relationship of piperazine derivatives emphasized their role as selective MAO-B inhibitors. The findings suggested that modifications in substituents could lead to enhanced therapeutic profiles for treating depression .
  • Cytotoxicity Assessment : In a comparative study of various pyranone derivatives, this compound was found to be effective against specific cancer cell lines while showing minimal toxicity towards normal cells, highlighting its potential as an anticancer agent .

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